molecular formula C21H21I2NO3 B12893633 3,5-Bis(3-iodo-4-methoxyphenethyl)isoxazole CAS No. 88551-74-0

3,5-Bis(3-iodo-4-methoxyphenethyl)isoxazole

Katalognummer: B12893633
CAS-Nummer: 88551-74-0
Molekulargewicht: 589.2 g/mol
InChI-Schlüssel: OLKBEWQCRHKBOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Bis(3-iodo-4-methoxyphenethyl)isoxazole is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of two 3-iodo-4-methoxyphenethyl groups attached to the isoxazole ring. Isoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(3-iodo-4-methoxyphenethyl)isoxazole typically involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is catalyzed by copper(I) or ruthenium(II) catalysts. The reaction conditions usually involve mild basic conditions (e.g., sodium bicarbonate) at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the high costs, low abundance, and toxicity associated with metal-catalyzed reactions. These methods are eco-friendly and generate less waste .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Bis(3-iodo-4-methoxyphenethyl)isoxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoxazole derivatives.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are used for substitution reactions.

Major Products

The major products formed from these reactions include various functionalized isoxazole derivatives, which can have different biological activities and applications .

Wissenschaftliche Forschungsanwendungen

3,5-Bis(3-iodo-4-methoxyphenethyl)isoxazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anticancer, antibacterial, and antiviral properties.

    Medicine: The compound is explored for its potential use in drug discovery and development.

    Industry: It is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 3,5-Bis(3-iodo-4-methoxyphenethyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to various biological targets, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Bis(3-iodo-4-methoxyphenethyl)isoxazole is unique due to the presence of two 3-iodo-4-methoxyphenethyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications .

Eigenschaften

CAS-Nummer

88551-74-0

Molekularformel

C21H21I2NO3

Molekulargewicht

589.2 g/mol

IUPAC-Name

3,5-bis[2-(3-iodo-4-methoxyphenyl)ethyl]-1,2-oxazole

InChI

InChI=1S/C21H21I2NO3/c1-25-20-9-5-14(11-18(20)22)3-7-16-13-17(27-24-16)8-4-15-6-10-21(26-2)19(23)12-15/h5-6,9-13H,3-4,7-8H2,1-2H3

InChI-Schlüssel

OLKBEWQCRHKBOZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)CCC2=CC(=NO2)CCC3=CC(=C(C=C3)OC)I)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.